molecular formula C11H25NO B13257102 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol

Cat. No.: B13257102
M. Wt: 187.32 g/mol
InChI Key: AWOKGGLTELIXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol is a branched aliphatic amino alcohol characterized by a tertiary amino group attached to a neopentyl (2,2-dimethylpropyl) moiety and a hydroxyl group at the terminal position of a 4-methylpentane backbone. Its structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched alkyl groups and hydrogen-bonding capacity via the hydroxyl and amino groups.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C11H25NO/c1-9(2)6-10(7-13)12-8-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3

InChI Key

AWOKGGLTELIXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol typically involves the reaction of 2,2-dimethylpropylamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Known Applications/Studies
2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol - Neopentylamino group
- 4-methylpentanol backbone
- LogP (estimated): ~2.5–3.0
- pKa (amino): ~9.5–10.5
Limited data; potential surfactant or intermediate in organic synthesis
4-Methyl-1-phenylpentan-2-ol (FDB008184) - Phenyl group at C1
- Hydroxyl at C2 of a 4-methylpentane chain
- LogP: ~3.2–3.8
- Higher lipophilicity due to aromatic ring
Used in fragrance industry; possible solvent properties
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol - Longer branched heptane chain
- Secondary amino group
- LogP: ~3.5–4.0
- Reduced water solubility
Studied as a surfactant or emulsifier
2-Methylpropyl benzyl carbinol - Benzyl and 2-methylpropyl substituents
- Hydroxyl group
- LogP: ~3.0–3.5
- Moderate polarity
Intermediate in pharmaceutical synthesis

Key Observations:

This feature is shared with 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol but contrasts with 4-Methyl-1-phenylpentan-2-ol, where aromaticity dominates lipophilicity .

Functional Group Interactions: The primary hydroxyl group in the target compound may increase water solubility relative to phenyl-substituted analogs like 4-Methyl-1-phenylpentan-2-ol. However, the tertiary amino group likely reduces solubility at physiological pH compared to secondary amines (e.g., 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol) .

The neopentyl group may mimic motifs in bioactive molecules targeting lipid-rich environments .

Biological Activity

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target receptors, and relevant case studies.

  • Molecular Formula : C12H27N
  • Molecular Weight : 199.36 g/mol
  • Structure : The compound features a branched alkyl chain and an amino alcohol structure, which may influence its interaction with biological systems.

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes:

  • Sphingosine 1 Phosphate Receptors (S1PRs) : This compound has been shown to interact with S1PRs, which are involved in numerous cellular processes including proliferation, inflammation, and apoptosis . The modulation of these receptors can influence disease states such as cancer and autoimmune disorders.
  • Histone Deacetylase (HDAC) Inhibition : Preliminary studies suggest that similar compounds exhibit HDAC inhibitory activity, leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis . Although specific data for our compound is limited, this class of compounds often shares similar mechanisms.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTargetEffect DescriptionReference
S1P Receptor ModulationS1P1, S1P3Influences cell migration and survival
HDAC InhibitionClass I HDAC IsoformsInduces G1 cell cycle arrest and apoptosis
Anti-inflammatory EffectsVariousReduces cytokine release in inflammatory models
Neuroprotective EffectsNeuronal CellsProtects against oxidative stress-induced apoptosis

Case Study 1: Inflammatory Response Modulation

In a study examining the effects of compounds similar to this compound on inflammatory processes, it was found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Study 2: Cancer Cell Line Studies

Research involving structurally related compounds demonstrated potent anti-tumor activity in various cancer cell lines through mechanisms involving HDAC inhibition. These findings indicate that this compound may also exhibit similar properties warranting further investigation .

Q & A

Q. What are the optimal conditions for synthesizing 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol?

Methodological Answer:

  • Use a two-step reductive amination: react 4-methylpentan-1-ol with 2,2-dimethylpropylamine under acidic catalysis (e.g., HCl), followed by reduction with NaBH₄ or LiAlH₄.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
  • Key parameters: Temperature (25–40°C), solvent polarity, and stoichiometric ratios (amine:ketone = 1.2:1) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 1.2 ppm for tertiary carbons in 2,2-dimethylpropyl groups) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₂₁NO: 171.16) .
  • Polarimetry : Determine optical activity if stereoisomers are present (specific rotation [α]D²⁵) .

Q. What are the primary biological screening assays for this compound?

Methodological Answer:

  • Antimicrobial activity : Use agar diffusion assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with 0.1–100 µg/mL concentrations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for reaction intermediates?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR data with IR (e.g., C-N stretch at ~1250 cm⁻¹) and X-ray crystallography for ambiguous structures .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict NMR shifts and compare with experimental results .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) via shake-flask method (OECD 107 guidelines) .
  • Biodegradation studies : Use OECD 301F respirometry to assess microbial degradation rates in soil/water matrices .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace key hydrogens with deuterium (e.g., in NH or OH groups) to study rate-determining steps .
  • Trapping intermediates : Use TEMPO or other radical scavengers to identify transient species in oxidation reactions .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

  • Quality control : Implement HPLC purity checks (>95%) and standardized cell culture conditions (e.g., passage number, serum batch) .
  • Statistical design : Use ANOVA to identify confounding variables (e.g., solvent residues, temperature fluctuations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.